1-(Fluoroethynyl)-4-nitrobenzene
Description
Properties
CAS No. |
919791-00-7 |
|---|---|
Molecular Formula |
C8H4FNO2 |
Molecular Weight |
165.12 g/mol |
IUPAC Name |
1-(2-fluoroethynyl)-4-nitrobenzene |
InChI |
InChI=1S/C8H4FNO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H |
InChI Key |
QOZRPXNJAQQDMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CF)[N+](=O)[O-] |
Origin of Product |
United States |
Applications in Advanced Organic Synthesis
Summary of Principal Research Findings
While there is no direct research on 1-(Fluoroethynyl)-4-nitrobenzene, a theoretical analysis based on the known chemistry of fluoroalkynes and nitroaromatics suggests it would be a molecule with a rich and diverse chemical profile. Its polarized electronic structure, coupled with the reactivity of the fluoroalkyne and the potential for the nitro group to act as a leaving group, opens up a wide range of possibilities for chemical transformations.
Identification of Unresolved Challenges and Future Directions
The primary and most significant challenge is the development of a viable synthetic route to 1-(Fluoroethynyl)-4-nitrobenzene. The instability of fluoroalkynes is a major hurdle that must be overcome. nih.govrsc.orgchemrxiv.org Future research should focus on developing novel fluorination methods or on the use of fluoroalkyne surrogates that can be converted to the target molecule under mild conditions.
Broader Implications for Fluorine and Alkyne Chemistry
The successful synthesis and characterization of 1-(Fluoroethynyl)-4-nitrobenzene would be a significant advance in the field of fluorine chemistry. It would provide a valuable new building block for the synthesis of complex fluorinated molecules for a variety of applications. Furthermore, the exploration of its reactivity would undoubtedly uncover new and interesting chemical transformations, thereby expanding the synthetic utility of both fluoroalkynes and nitroaromatics.
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